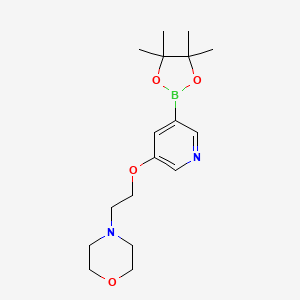
1,3-Diethylimidazolium tetrafluoroborate, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethylimidazolium tetrafluoroborate is a type of ionic compound . Its chemical formula is C7H13BF4N2 . It is often used in the fabrication of lithium-ion batteries .
Molecular Structure Analysis
The molecular weight of 1,3-Diethylimidazolium tetrafluoroborate is 212.00 g/mol . Its InChIKey is RYGBWRGCNKHGDV-UHFFFAOYSA-N . For more detailed structural studies, you may refer to related research .
Chemical Reactions Analysis
Imidazolium-based ionic liquids, such as 1,3-Diethylimidazolium tetrafluoroborate, have been tested as catholytes for the CO2 electrocatalytic reduction to CO over Ag electrode .
Physical And Chemical Properties Analysis
1,3-Diethylimidazolium tetrafluoroborate has a topological polar surface area of 8.8 Ų and a complexity of 92.1 . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . More detailed physical and chemical properties can be found in related research .
Wissenschaftliche Forschungsanwendungen
Density Functional Theory Studies
The compound has been used in Density Functional Theory (DFT) studies . These studies involve the ionic liquid adsorbed on Al and Cu (111) surfaces. The results comprise both relaxed configurations and constrained ab initio molecular dynamics simulations .
Surface Interaction Studies
Research has shown that the ions of this compound have a relatively weak energetic preference to interact with each other over interacting with the surface . This property makes it useful in studying surface interactions.
Electron Transfer Studies
The compound has been used to study aspects of adsorption energies, electron transfer, and bond length variation . The electron density accumulation and bond length changes in the ion are mostly independent of what the ion interacts with .
Mobility Studies
At submonolayer coverage, the ions of this compound have a stronger interaction with Al and Cu surfaces, resulting in greater mobility on the surface .
Migration Energy Determination
When pairs of this compound move across an Al surface, the migration energy is determined mainly by how close the ion can nestle itself against the surface .
Molecular Dynamics Simulations
This compound has been used in molecular dynamics simulations to understand the behavior of ionic liquids on surfaces . Even in low-temperature dynamics simulations, the ions spend much of their time in positions very different from their energy minima .
Wirkmechanismus
Target of Action
1,3-Diethylimidazolium tetrafluoroborate is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature .
Mode of Action
The mode of action of ionic liquids like 1,3-Diethylimidazolium tetrafluoroborate is primarily through their interactions with various biological and chemical entities. They can interact with and disrupt cellular membranes, proteins, and DNA, but the exact mechanisms are still under investigation .
Action Environment
The action, efficacy, and stability of 1,3-Diethylimidazolium tetrafluoroborate can be influenced by various environmental factors. For instance, the presence of water can lead to the slow decomposition of the anion . Additionally, factors such as temperature, pH, and the presence of other ions or solvents can also impact the properties and effects of this ionic liquid .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-diethylimidazol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.BF4/c1-3-8-5-6-9(4-2)7-8;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGBWRGCNKHGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN1C=C[N+](=C1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethylimidazolium tetrafluoroborate, 98% | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)






![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95%](/img/structure/B6322992.png)





